molecular formula C8H10Cl2O2 B8817045 1S-trans-Permethrinic acid

1S-trans-Permethrinic acid

Cat. No.: B8817045
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1S-trans-Permethrinic acid, systematically named (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a chiral cyclopropane derivative and a key intermediate in pyrethroid insecticide synthesis . This compound is characterized by its cyclopropane ring with a dichlorovinyl substituent and a carboxylic acid functional group. Its stereochemistry (1S,3R) distinguishes it from other enantiomers and diastereomers, which significantly influences its biological activity and environmental persistence .

The compound is structurally related to permethrin, a widely used insecticide, but differs in that it exists in the carboxylic acid form rather than the ester form . Its molecular formula is C₈H₁₀Cl₂O₂, with a molecular weight of 209.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1S-trans-Permethrinic acid can be synthesized through a variation of the conventional chrysanthemic acid synthesis. This involves the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst . The resulting product undergoes further processing to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for use as an intermediate in insecticide production.

Chemical Reactions Analysis

Esterification Reactions

1S-trans-Permethrinic acid undergoes esterification with alcohols under acidic conditions to form insecticidal esters. For example, reaction with methanol catalyzed by sulfuric acid yields methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, a precursor to trans-Permethrin .
Reaction:

1S-trans-Permethrinic acid+CH3OHH2SO4Methyl ester+H2O\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

This step is pivotal in synthesizing pyrethroids with enhanced stability and insecticidal activity.

Hydrolysis Reactions

The compound is susceptible to hydrolysis under basic conditions, regenerating the carboxylic acid from its ester derivatives. For instance, saponification with sodium hydroxide cleaves the ester bond :
Reaction:

Methyl ester+NaOH1S-trans-Permethrinic acid+CH3OH\text{Methyl ester} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{OH}

Synthetic routes report hydrolysis yields up to 95% under optimized conditions .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (≥200°C), producing 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane and carbon dioxide:
Reaction:

1S-trans-Permethrinic acidΔC7H10Cl2+CO2\text{this compound} \xrightarrow{\Delta} \text{C}_7\text{H}_{10}\text{Cl}_2 + \text{CO}_2

This reaction is relevant to understanding degradation pathways in high-temperature environments.

Stereospecific Interactions

The trans configuration of this compound influences its chiral recognition in enzymatic and chromatographic systems. Studies using permethylated γ-cyclodextrin selectors demonstrate higher chiral selectivity for trans isomers compared to cis forms :

SelectorChiral Selectivity (α)
Permethylated γ-CD1.095
Chirasil-Dex1.194
CYDEX-B1.142

These interactions are critical for resolving enantiomers in metabolic and environmental studies .

Environmental Degradation

In aqueous and soil matrices, this compound undergoes hydrolysis and microbial degradation. EPA studies show recovery rates in environmental samples, highlighting its persistence :

MatrixFortification Level (ppb)Mean Recovery (%)RSD (%)
Sandy Loam Soil1.010615.4
Clay Loam Sediment10.01167
Surface Water5.098.04.7

Degradation half-lives vary from days in water to weeks in soil, depending on pH and microbial activity .

Synthetic Route Optimization

Key steps in synthesizing this compound include cyclopropanation and stereoselective ester hydrolysis. Representative yields from LookChem data illustrate route efficiency :

StepReactionYield (%)
CyclopropanationDiels-Alder reaction95.0
Ester HydrolysisNaOH-mediated saponification48.0
ChlorinationCl₂ addition47.0

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
1S-trans-Permethrinic acid is primarily utilized in the production of trans-Permethrin. This compound is known for its low toxicity to mammals while being highly effective against a range of pests. The synthesis involves several steps, typically starting with the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst. This method ensures high yield and purity, making it suitable for industrial applications .

Biological Research

Insect Physiology Studies:
Research has shown that this compound and its derivatives significantly affect insect physiology. For instance, studies on Triatoma infestans have demonstrated varying susceptibility to deltamethrin, a related pyrethroid, highlighting the role of pyrethroid esterases in degradation processes. These findings are crucial for understanding resistance mechanisms in pest populations .

Potential Medicinal Applications:
There is ongoing investigation into the medicinal properties of this compound. Its potential use in treating parasitic infections is being explored due to its biological activity against various organisms .

Industrial Applications

Insecticide Production:
The primary industrial application of this compound lies in its use as an intermediate for producing insecticides. The compound's effectiveness and safety profile make it a preferred choice in agricultural settings. Its synthesis is optimized for large-scale production, ensuring that it meets the demands of both domestic and agricultural markets .

Case Studies

Chiral Separation Studies:
Recent research has focused on the chiral separation of pyrethroid acids using permethyl-monoamino-β-cyclodextrin as a chiral selector. This study demonstrated effective separation of isomers, which is critical for understanding their individual biological activities and enhancing their efficacy as insecticides .

Efficacy in Pest Control:
Field studies have documented the effectiveness of formulations containing trans-Permethrin derived from this compound against various agricultural pests. These studies highlight not only the insecticidal properties but also the environmental safety profiles associated with these compounds .

Mechanism of Action

The mechanism of action of 1S-trans-Permethrinic acid, as an intermediate in trans-Permethrin synthesis, involves its conversion to the active insecticidal form. Trans-Permethrin acts on the nerve cell membrane of insects, disrupting the sodium channel current and causing delayed repolarization and paralysis . This disruption leads to the effective control of insect pests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural and Molecular Data of 1S-trans-Permethrinic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₁₀Cl₂O₂ 209.07 Not provided (1S,3R) cyclopropane, dichlorovinyl, -COOH
1R-trans-Permethrinic acid C₈H₁₀Cl₂O₂ 209.07 Not provided (1R,3S) enantiomer of the above
cis-Permethrinic acid C₆H₅ClO 209.07 59042-49-8 Cyclopropane absent; simplified structure
trans-Permethrinic acid C₆H₅ClO 209.07 59042-50-1 Structural isomer of cis form
(1S-trans)-Decamethrinic acid C₈H₁₀Br₂O₂ 297.97 74560-76-2 Brominated analogue; (1S,3R) configuration

Notes:

  • Cis/trans isomerism : The cis and trans isomers of permethrinic acid differ in spatial arrangement, impacting their polarity and thermal stability. The trans isomer generally exhibits higher thermal stability .
  • Enantiomers : 1S-trans and 1R-trans enantiomers show divergent biological activities. The 1S-trans form is often the biologically active enantiomer in insecticides due to its optimized interaction with insect sodium channels .
  • Decamethrinic acid : Bromine substitution (vs. chlorine in permethrinic acid) enhances lipophilicity and resistance to enzymatic degradation .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound cis-Permethrinic Acid (1S-trans)-Decamethrinic Acid
Solubility in water Low (hydrophobic) Moderate Very low
Melting Point Not reported Not reported 85–87°C
Stability Stable under dry conditions Photolabile High thermal stability

Key Findings :

  • The dichlorovinyl group in this compound contributes to its hydrophobicity, limiting aqueous solubility but enhancing membrane permeability in insects .
  • Bromine in Decamethrinic acid increases molecular weight and reduces volatility compared to chlorine-containing analogues .

Analytical Differentiation

Advanced chromatographic methods (e.g., HPLC, GC-MS) are employed to resolve enantiomers and isomers. For example, Fig. 4 in demonstrates baseline separation of cis and trans permethrin derivatives using optimized mobile phases.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 1S-trans-Permethrinic acid with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry via asymmetric catalysis or chiral auxiliaries. Key parameters include reaction temperature (optimized at 25–30°C), solvent polarity (e.g., dichloromethane for stabilization of intermediates), and catalyst loading (0.5–1.2 mol% of chiral ligands like BINAP). Post-synthesis, enantiomeric excess (ee) should be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .
  • Data Contradiction : Discrepancies in ee values between HPLC and polarimetry may arise due to solvent interactions or impurities. Cross-validate with NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to resolve ambiguities .

Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. Degradation products are identified via GC-MS or LC-QTOF-MS. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy (Eₐ) for decomposition .
  • Experimental Design : Include control experiments with racemic permethrinic acid to distinguish stereospecific degradation mechanisms. Replicate trials to account for batch-to-batch variability .

Advanced Research Questions

Q. How do enantiomer-specific interactions of this compound with acetylcholinesterase (AChE) influence insecticidal activity?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding affinities of the 1S-trans enantiomer versus its 1R-cis counterpart. Validate predictions with in vitro AChE inhibition assays using Ellman’s method. Structural dynamics (e.g., hydrogen bonding with Ser203) should be analyzed via MD simulations (GROMACS) .
  • Data Contradiction : Discrepancies between computational binding scores and experimental IC₅₀ values may arise from solvent effects or protein flexibility. Address this by refining force field parameters or using enhanced sampling techniques .

Q. What experimental strategies resolve contradictions in reported environmental half-lives (t₁/₂) of this compound in aquatic systems?

  • Methodological Answer : Conduct controlled photolysis studies under standardized UV light (λ = 254 nm) to isolate hydrolysis vs. photodegradation contributions. Use isotopically labeled analogs (e.g., ¹³C-labeled acid) to track degradation pathways via HRMS. Field data should be normalized to local variables (pH, dissolved organic carbon) using multivariate regression .
  • Replication Guidance : Publish raw spectral data and kinetic parameters in supplementary materials to enable cross-validation. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can chiral recognition mechanisms in this compound analysis be optimized for low-concentration environmental samples?

  • Methodological Answer : Develop a dispersive liquid-liquid microextraction (DLLME) protocol paired with chiral LC-MS/MS. Optimize extraction efficiency by testing ionic liquids (e.g., [C₆MIM][PF₆]) as green solvents. Validate limits of detection (LOD < 0.1 ppb) via spike-and-recovery experiments in matrix-matched samples .
  • Advanced Validation : Use principal component analysis (PCA) to differentiate matrix effects (e.g., humic acid interference) from enantiomer-specific signal suppression .

Q. Methodological Frameworks for Addressing Research Challenges

Challenge Framework Evidence-Based Tools
Stereochemical purity controlChiral chromatography (HPLC/GC), polarimetry, NMR shift reagents
Degradation pathway analysisTGA-DSC, kinetic modeling, isotopic labeling
Binding affinity validationMolecular docking, MD simulations, in vitro enzymatic assays
Environmental fate studiesMultivariate regression, FAIR data principles

Q. Critical Considerations for Replicability

  • Synthesis : Document catalyst lot numbers, solvent purification methods, and reaction quenching protocols to ensure reproducibility .
  • Data Reporting : Adhere to Beilstein Journal guidelines for experimental sections, including raw spectral data in supplementary files .
  • Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .

Properties

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1

InChI Key

LLMLSUSAKZVFOA-UJURSFKZSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cooled solution (10°-15° C.) of 2.0 grams (0.009 mole) of cyano(6-phenoxy-2-pyridine)methanol and 2.0 grams (0.009 mole) of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid chloride in 25 milliliters of anhydrous ether was added 1 milliliter of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was diluted with 50 milliliters of water and extracted thoroughly with ether. The ether extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.4 grams of crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid:cyano(6-phenoxy-2-pyridinyl)methyl ester product as a thick brown oil. This oil was purified by distillation under reduced pressure to give 1.8 grams of a light brown oil boiling at 190°-200° C. at 0.1-0.2 milliliters of mercury (mm). The oil had a refractive index of nD25 =1.5264. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 60.28, 4.47 and 6.62 percent, respectively, as compared with the theoretical contents of 60.44, 4.35 and 6.71 percent respectively, as calculated for the above compound. (Compound No. 1).
[Compound]
Name
cyano(6-phenoxy-2-pyridine)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate (1.5 g.) potassium hydroxide (2.0 g.) and ethanol (150 ml.) is refluxed for 2 hours, after which it is poured into water (500 ml.) and carefully acidified with concentrated hydrochloric acid. The white oily precipitate which is formed is collected by extraction with carbon tetrachloride, the extracts dried with anhydrous sodium sulphate, and the solvent evaporated under reduced pressure. The residual oil is heated under nitrogen to about 150°-160° C. for about 1.5 hours, and then cooled to form a crystalline mass. Recrystallisation from n-hexane yielded 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, m.p. 87°-90° C., believed to be principally the trans-isomer.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion to high cis 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (compound C acid). Sodium hydroxide (20 g, 0.5 mole) in 100 ml of water was added to the reaction mixture above with vigorous stirring and the whole was heated at 100° for 5 hours under conditions allowing for the distillation of the tert-butanol present from the Phase (a) reaction. The mixture was allowed to cool to room temperature, then washed with ether and made acidic with concentrated hydrochloric acid. The acidified mixture was extracted with ether and the ether extracts were combined, washed with brine, dried over magnesium sulfate and concentrated to give, after distillation, 18.22 g (87% yield) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, bp 102°-105°/0.3 mm Hg, purity 97.3%, C/T=78/22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1S-trans-Permethrinic acid
1S-trans-Permethrinic acid
1S-trans-Permethrinic acid
1S-trans-Permethrinic acid
1S-trans-Permethrinic acid
1S-trans-Permethrinic acid

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